(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorinated pyridazine ring and a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride typically involves multiple steps, including the preparation of the piperidine ring, chlorination of the pyridazine ring, and subsequent coupling reactions. The process often starts with the synthesis of piperidine, followed by a substitution reaction to introduce the chloro group on the pyridazine ring. The final step involves the coupling of the two intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group on the pyridazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-pyridazin-3-yl)-isothiourea hydrochloride
- 2-(6-Ethoxy-pyridazin-3-yl)-isothiourea hydrochloride
- 2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide
Uniqueness
(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride stands out due to its unique combination of a chlorinated pyridazine ring and a piperidine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential therapeutic benefits .
Properties
CAS No. |
1185312-21-3 |
---|---|
Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
6-chloro-N-piperidin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(14-13-8)12-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,14);1H |
InChI Key |
CCJSOYWTYJLALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.